4-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide
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Overview
Description
4-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is an organic compound that features a bromine atom, a benzamide group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by the introduction of the phenyl group and the bromine atom. The final step involves the formation of the benzamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the benzamide group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups.
Scientific Research Applications
4-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the benzamide group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide: shares similarities with other benzamide derivatives and oxadiazole-containing compounds.
N-(4-bromo-phenyl)-2-chloro-benzamide: Another compound with a bromine atom and a benzamide group, but with a chlorine atom instead of the oxadiazole ring.
Benzamide, N-(4-fluorophenyl)-2-bromo-: Similar structure but with a fluorine atom instead of the oxadiazole ring.
Uniqueness
The uniqueness of this compound lies in the combination of the oxadiazole ring and the benzamide group, which can confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C17H14BrN3O2 |
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Molecular Weight |
372.2 g/mol |
IUPAC Name |
4-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide |
InChI |
InChI=1S/C17H14BrN3O2/c18-14-8-6-13(7-9-14)17(22)19-11-10-15-20-16(21-23-15)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22) |
InChI Key |
LBHLFZHXSGJGKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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